3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
Description
Properties
IUPAC Name |
3-(difluoromethyl)-1-methylpyrazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F2N3O/c1-11-2-3(6(9)12)4(10-11)5(7)8/h2,5H,1H3,(H2,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXCINUKGNQCEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(F)F)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90677366 | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
925689-10-7 | |
| Record name | 3-Difluoromethyl-1-methylpyrazole-4-carboxamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0925689107 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90677366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 3-DIFLUOROMETHYL-1-METHYLPYRAZOLE-4-CARBOXAMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7R889Z7ANQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Mechanism of Action
Target of Action
The primary target of 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is the enzyme succinate dehydrogenase (SDH) in the mitochondrial respiration chain. This enzyme plays a crucial role in the citric acid cycle, where it catalyzes the oxidation of succinate to fumarate, contributing to the production of ATP, the energy currency of the cell.
Biochemical Pathways
The inhibition of succinate dehydrogenase by this compound affects the citric acid cycle and the mitochondrial electron transport chain. This can disrupt the normal energy metabolism of the cell, leading to a decrease in ATP production. The downstream effects of this disruption can vary depending on the specific cellular context, but they often include a decrease in cellular growth and proliferation.
Result of Action
The inhibition of succinate dehydrogenase by this compound can lead to a variety of molecular and cellular effects. At the molecular level, it can disrupt normal energy metabolism, leading to a decrease in ATP production. At the cellular level, this can result in decreased growth and proliferation, and in some cases, cell death.
Biochemical Analysis
Biochemical Properties
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, particularly succinate dehydrogenase, an enzyme involved in the citric acid cycle. The nature of these interactions is primarily inhibitory, affecting the enzyme’s function and thus influencing the biochemical reactions within the cell.
Molecular Mechanism
The molecular mechanism of action of this compound is primarily through its interaction with succinate dehydrogenase It binds to this enzyme, inhibiting its function and leading to changes in gene expression and cellular metabolism
Metabolic Pathways
This compound is involved in specific metabolic pathways, particularly those involving the enzyme succinate dehydrogenase It may interact with this enzyme and potentially affect metabolic flux or metabolite levels
Biological Activity
3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide is a chemical compound that has gained attention for its biological activity, particularly as a fungicide. It is part of a class of compounds known as succinate dehydrogenase inhibitors (SDHIs), which are utilized in agricultural applications to combat various phytopathogenic fungi. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant research findings.
The primary mechanism of action for this compound is the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial respiration chain. This inhibition disrupts the energy production in fungal cells, leading to their death. This mechanism has been established since the introduction of SDHI fungicides in the 1960s and remains a focal point in the development of new fungicidal agents .
Efficacy Against Phytopathogenic Fungi
Research has demonstrated that this compound exhibits significant antifungal activity against a range of phytopathogenic fungi. A study conducted by Du et al. (2015) evaluated several derivatives of this compound and found that many displayed moderate to excellent antifungal properties. Notably, one derivative, N-(2-(5-bromo-1H-indazol-1-yl)phenyl)-3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide (9m), showed higher antifungal activity than the widely used fungicide boscalid .
Comparative Efficacy Table
The following table summarizes the antifungal efficacy of various derivatives of this compound against selected phytopathogenic fungi:
| Compound | Fungal Species Targeted | Efficacy (%) |
|---|---|---|
| 9m | Alternaria spp. | 85 |
| Boscalid | Zymoseptoria tritici | 70 |
| Fluxapyroxad | Fusarium spp. | 80 |
| Pydiflumetofen | Botrytis cinerea | 75 |
Case Study 1: Synergistic Effects with Other Compounds
A study investigated the synergistic effects of this compound when combined with other fungicides such as pyraclostrobin. The results indicated that these combinations could enhance overall efficacy against resistant fungal strains, providing a promising approach for integrated pest management strategies .
Case Study 2: Environmental Impact and Residue Analysis
Research conducted by the US Geological Survey highlighted that the use of this compound and its derivatives in agricultural practices leads to detectable residues in soil and water systems. Monitoring studies have shown that while effective against target pathogens, it is crucial to assess environmental impacts and mitigate potential risks associated with chemical runoff .
Scientific Research Applications
Synthesis of 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide
The synthesis of DFPA typically involves several methods that aim to enhance yield and purity. A notable approach includes the reaction of 2,2-difluoroacetyl halide with alpha, beta-unsaturated esters followed by alkaline hydrolysis and cyclization with methyl hydrazine. This method has been reported to produce high yields while minimizing isomer formation .
Synthesis Overview
| Step | Reaction Description |
|---|---|
| 1 | Addition of 2,2-difluoroacetyl halide to alpha, beta-unsaturated ester. |
| 2 | Alkaline hydrolysis to form an intermediate. |
| 3 | Cyclization with methyl hydrazine in the presence of a catalyst. |
| 4 | Recrystallization to obtain pure DFPA. |
DFPA exhibits diverse biological activities, particularly as a fungicide and bactericide. Its derivatives have been synthesized and tested for antifungal properties against various phytopathogenic fungi.
Fungicidal Activity
Research indicates that DFPA and its derivatives demonstrate significant antifungal activity against pathogens like Botrytis cinerea, which is responsible for grey mold disease in plants . The compound's mechanism includes inhibition of succinate dehydrogenase (SDH), a critical enzyme in the fungal respiratory chain.
Case Study: Antifungal Efficacy
A study evaluated the antifungal activity of DFPA derivatives against seven phytopathogenic fungi. The results showed that certain derivatives exhibited higher efficacy than established fungicides like boscalid .
Agricultural Applications
Due to its fungicidal properties, DFPA is utilized in the development of new agricultural products aimed at enhancing crop protection while reducing chemical residues.
Key Fungicides Developed
| Fungicide Name | Active Ingredient | Target Pathogen |
|---|---|---|
| Isopyrazam | DFPA derivative | Various fungi |
| Sedaxane | DFPA derivative | Soil-borne fungi |
These fungicides are part of a new class known as succinate dehydrogenase inhibitors (SDHIs), which are gaining popularity due to their effectiveness and lower toxicity profiles compared to traditional fungicides .
Pharmaceutical Potential
Beyond agricultural use, DFPA has potential applications in pharmaceuticals due to its structural characteristics that allow for modifications leading to new drug candidates.
Pharmaceutical Applications
- Antimicrobial Agents : DFPA can serve as an intermediate for synthesizing novel antimicrobial compounds.
- Cancer Research : Some pyrazole derivatives have shown promise in preclinical studies targeting cancer cells.
Chemical Reactions Analysis
Substitution Reactions
The carboxamide group participates in nucleophilic substitution reactions under controlled conditions. These reactions are pivotal for generating derivatives with tailored biological or physical properties.
Key Reagents and Conditions
| Reaction Type | Reagents/Conditions | Products Formed |
|---|---|---|
| Amide Formation | Amines (e.g., methylamine, aniline) | Substituted amides |
| Esterification | Alcohols (e.g., methanol, ethanol) + acid | Pyrazole-4-carboxylate esters |
| Thioamide Synthesis | Thiols (e.g., ethanethiol) + coupling agents | Thioamide derivatives |
Mechanistic Insights :
-
The carboxamide’s carbonyl oxygen acts as a weak nucleophile, requiring activation by reagents like thionyl chloride (SOCl₂) to form reactive intermediates (e.g., acyl chlorides) for subsequent substitutions .
-
Catalysts such as sodium iodide (NaI) or potassium iodide (KI) enhance reaction rates in cyclization steps during derivative synthesis .
Oxidation and Reduction
While less common, redox reactions modify the difluoromethyl group or the pyrazole ring:
Oxidation
-
Reagents : Strong oxidants (e.g., KMnO₄, CrO₃) under acidic conditions.
-
Products : Difluorocarboxylic acid derivatives via cleavage of the difluoromethyl group .
Reduction
-
Reagents : Lithium aluminum hydride (LiAlH₄) or hydrogen gas with palladium catalysts.
-
Products : Reduced intermediates, such as aminomethyl-pyrazole derivatives, though these are rarely reported for this compound.
Coupling Reactions
The compound serves as a substrate in cross-coupling reactions to construct complex architectures:
Suzuki-Miyaura Coupling
-
Reagents : Aryl boronic acids, Pd(PPh₃)₄ catalyst, base (e.g., Na₂CO₃).
-
Products : Biaryl-functionalized pyrazole derivatives with enhanced antifungal activity.
Biological Interactions (Antifungal Mechanism)
The compound inhibits succinate dehydrogenase (SDH) , a critical enzyme in fungal mitochondrial respiration:
| Target Enzyme | Interaction Site | Biological Effect |
|---|---|---|
| Succinate dehydrogenase | Quinone-binding site (Q-site) | Disrupts electron transport chain |
Key Findings :
-
Derivatives with electron-withdrawing groups (e.g., trifluoromethyl) exhibit 2–3× higher inhibition efficacy than the parent compound.
-
Structural analogs show EC₅₀ values < 1 µM against Botrytis cinerea and Fusarium graminearum.
Stability and Reactivity Trends
Comparison with Similar Compounds
Tables of Key Data
Table 1: Structural and Activity Comparison
*Estimated from preliminary data.
Table 2: Molecular Properties
| Compound | Molecular Formula | LogP* | Solubility (mg/L) |
|---|---|---|---|
| 3-(Difluoromethyl)-1-methyl-... | C₆H₇F₂N₃O | 1.52 | 316.4† |
| Bixafen | C₁₈H₁₂Cl₂F₃N₃O | 3.8 | 0.12 |
| Fluxapyroxad | C₁₅H₁₃F₃N₂O₃ | 2.9 | 2.3 |
*Predicted values ; †Boiling point in °C.
Preparation Methods
Substitution and Hydrolysis to Form α-Difluoroacetyl Intermediate
- Raw materials: 2,2-difluoroacetyl halide (X = F or Cl), α,β-unsaturated ester, acid-binding agents.
- Solvents: Organic solvents such as dioxane, tetrahydrofuran, dichloromethane, or 1,2-dichloroethane.
- Acid-binding agents: Triethylamine or N,N-diisopropylethylamine.
- Procedure:
The α,β-unsaturated ester and acid-binding agent are dissolved in the organic solvent. The 2,2-difluoroacetyl halide is added dropwise at low temperature to control the reaction and minimize side products. After the substitution reaction, alkaline hydrolysis is performed to yield the α-difluoroacetyl intermediate carboxylic acid solution.
This step is critical to ensure the formation of the correct intermediate with minimal isomer contamination.
Condensation and Cyclization with Methylhydrazine
- Catalysts: Sodium iodide or potassium iodide.
- Conditions: Low-temperature condensation reaction with 40% aqueous methylhydrazine solution, followed by reduced pressure and temperature rise for cyclization.
- Process:
The α-difluoroacetyl intermediate solution is treated with the catalyst, then methylhydrazine is added dropwise under nitrogen protection at temperatures ranging from -30 °C to -20 °C. The reaction proceeds for approximately 2 hours until raw materials are below 0.5% by HPLC analysis. The mixture is then subjected to distillation under slight vacuum to remove volatile impurities such as dimethylamine, tert-butanol, or solvents.
Acidification and Isolation of Crude Product
- The reaction mixture is acidified to pH 1-2 using 2 mol/L hydrochloric acid, causing precipitation of the crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
- The solid is filtered, washed with water, and dried.
- The crude product typically shows a high ratio of the desired isomer (around 95:5 for the 3- vs. 5-substituted isomers).
Recrystallization for Purification
- Solvent system: Mixtures of alcohol (methanol, ethanol, or isopropanol) and water, with alcohol content ranging from 35% to 65%.
- Procedure:
The crude product is refluxed in the alcohol-water mixture for 1-2 hours and then cooled to 0-10 °C to induce crystallization. - Outcome:
This step significantly improves chemical purity (up to 99.6% by HPLC) and increases yield (typically 75-80%).
Reaction Parameters and Optimization
| Step | Conditions/Parameters | Notes |
|---|---|---|
| Substitution/Hydrolysis | Temperature: low (typically 0 to -30 °C) | Use of acid-binding agent to neutralize HCl formed |
| Molar ratio (2,2-difluoroacetyl halide : ester : base) = 1 : 0.95-0.98 : 1.0-1.5 | Ensures complete reaction and minimal side products | |
| Condensation/Cyclization | Catalyst: NaI or KI (0.5-0.6 eq) | Catalyst promotes cyclization and reduces isomer formation |
| Methylhydrazine: 40% aqueous solution, 1.1 eq | Temperature controlled between -30 °C and -20 °C | |
| Reaction time: ~2 hours | Monitor by HPLC for residual starting material | |
| Acidification and Isolation | pH adjusted to 1-2 with 2 mol/L HCl | Solid precipitates immediately, filtered and washed |
| Recrystallization | Solvent: 35-65% alcohol/water mixture | Reflux 1-2 hours, cool to 0-10 °C |
| Alcohol choice: methanol, ethanol, or isopropanol | Enhances purity to >99.5% |
Research Findings and Advantages of the Method
- Yield: The optimized process achieves yields of 75-80%, which is an improvement over earlier methods (<75%).
- Purity: Chemical purity reaches above 99.5% after recrystallization, suitable for pharmaceutical and agrochemical applications.
- Isomer Control: The ratio of the desired 3-(difluoromethyl) isomer to the 5-(difluoromethyl) isomer is improved to approximately 95:5, reducing impurities that complicate downstream processing.
- Operational Simplicity: The method uses readily available raw materials and mild reaction conditions, facilitating scale-up.
- Environmental and Safety Considerations: Use of aqueous methylhydrazine and mild acidification steps reduces hazardous waste and improves safety profiles.
Summary Table of Preparation Steps
| Step No. | Reaction Type | Key Reagents/Conditions | Product/Intermediate | Yield (%) | Purity (HPLC %) | Isomer Ratio (3-:5-) |
|---|---|---|---|---|---|---|
| 1 | Substitution/Hydrolysis | 2,2-difluoroacetyl halide, α,β-unsaturated ester, base, organic solvent, low temp | α-Difluoroacetyl intermediate solution | N/A | N/A | N/A |
| 2 | Condensation/Cyclization | α-Difluoroacetyl intermediate, methylhydrazine (40%), NaI or KI catalyst, low temp | Crude 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ~75-80 | ~95 (crude) | ~95:5 |
| 3 | Acidification/Isolation | HCl (2 mol/L), pH 1-2, filtration | Crude solid | N/A | N/A | N/A |
| 4 | Recrystallization | Alcohol-water mixture (35-65% alcohol), reflux, cooling | Pure 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | ~75-80 | >99.5 | >95:5 |
Q & A
Q. What are the standard synthetic routes for 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide?
The compound is synthesized via a multi-step route:
- Pyrazole ring formation : Using the Paal-Knorr method with ethyl-2-(ethoxymethylene)-4,4-difluoro-3-oxobutanoate and methylhydrazine .
- Carboxamide preparation : The pyrazole ester is hydrolyzed to the carboxylic acid, converted to acyl chloride using SOCl₂ (acting as both solvent and reactant), and then reacted with amines or ammonia .
- Key optimization : Slow addition of acyl chloride under ice bath conditions prevents side reactions .
Q. Which spectroscopic and crystallographic methods confirm its structural identity?
- ¹H/¹³C NMR : Assigns protons (e.g., pyrazole methyl at δ 3.85–3.92 ppm) and carbons, with urea NH signals at δ 9.89–10.86 ppm .
- HRMS : Validates molecular weight (e.g., [M+H]⁺ at m/z 323.1314 for derivative 7b) .
- X-ray diffraction : Resolves crystal packing and hydrogen-bonding networks (e.g., compound 7a, CCDC 1880003) .
Q. What in vitro models assess its antifungal activity?
- Phytopathogenic fungi : Tested against Botrytis cinerea, Rhizoctonia solani, and others using mycelial growth inhibition assays .
- Comparative benchmarks : Activity is compared to boscalid, with derivatives like N-(2-(5-bromo-1H-indazol-1-yl)phenyl) analogs showing superior efficacy .
Advanced Research Questions
Q. How can reaction conditions be optimized to address isomerization and low yield?
- Purity control : Use of triphosgene for isocyanate intermediates reduces byproducts .
- Solvent selection : Dichloromethane facilitates mild coupling of pyrazole isocyanate with aryl amines at room temperature .
- Crystallization : Ethanol recrystallization improves purity (e.g., 66.7% yield for compound 7a) .
Q. How do molecular docking studies elucidate the role of the difluoromethyl group in SDH inhibition?
- Target binding : Docking into succinate dehydrogenase (SDH, PDB:2FBW) reveals π-cation interactions with Arg43 and π-sigma bonds with Ile218 .
- Key moiety : The difluoromethyl group enhances hydrophobic interactions, with binding scores correlating to antifungal activity (e.g., CDOCKER energy for 7a: -34.2 kcal/mol) .
Q. What strategies resolve contradictions in antifungal efficacy across structural analogs?
- SAR analysis : Substitutions on the aryl ring (e.g., 3,5-dimethylphenyl vs. mesityl) impact steric bulk and electron density, altering SDH binding .
- Bioassay standardization : Variations in fungal strains (e.g., B. cinerea vs. Fusarium spp.) and incubation conditions (e.g., pH, temperature) require controlled replication .
- Statistical modeling : 3D-QSAR or CoMFA can rationalize activity differences by correlating substituent properties with IC₅₀ values .
Methodological Notes
- Synthesis : Prioritize anhydrous conditions for acyl chloride formation to minimize hydrolysis .
- Docking : Use flexible ligand parameters in Discovery Studio 2.5 to account for pyrazole ring conformational changes .
- Data validation : Cross-reference HRMS and NMR with computational tools (e.g., ChemDraw) to confirm peak assignments .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
